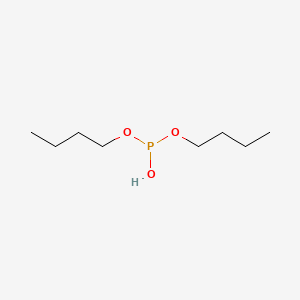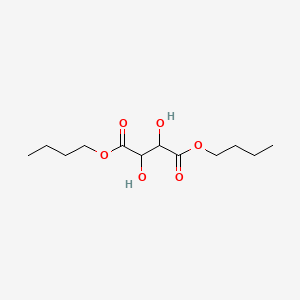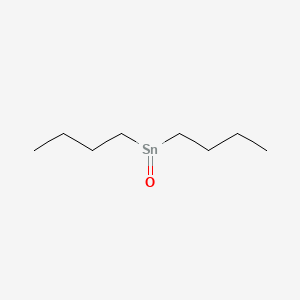
4,4'-Diisothiocyanostilbene-2,2'-disulfonic acid
Übersicht
Beschreibung
DIDS is an anion exchange inhibitor with the chemical formula C14H6N2O8S2This compound plays a crucial role in various biological and physiological processes due to its ability to modulate ion channels and transporters .
Vorbereitungsmethoden
Synthetic Routes:: DIDS can be synthesized through several methods, including the reaction of stilbene derivatives with thionyl chloride followed by treatment with thiourea. The resulting product undergoes sulfonation to yield DIDS. The synthetic route involves multiple steps and purification processes.
Industrial Production:: In industrial settings, DIDS is produced using large-scale synthetic methods. The exact conditions and scale-up processes may vary depending on the manufacturer. the core steps involve the conversion of stilbene-based precursors into DIDS through sulfonation and isothiocyanation reactions.
Analyse Chemischer Reaktionen
Reaktionen:: DIDS ist an verschiedenen chemischen Reaktionen beteiligt:
Sulfonierung: Die Einführung von Sulfonsäuregruppen (-SOH) in das Stilben-Rückgrat.
Isothiocyanierung: Die Anlagerung von Isothiocyanatgruppen (-N=C=S) an das Molekül.
- Thionylchlorid (SOCl2) : Wird für den ersten Chlorierungsschritt verwendet.
- Thioharnstoff (NH2C(S)NH2) : Reagiert mit dem chlorierten Zwischenprodukt, um die Isothiocyanatgruppe zu bilden.
- Schwefelsäure (H2SO4) : Wird für die Sulfonierung verwendet.
Hauptprodukte:: Das Hauptprodukt der DIDS-Synthese ist 4,4'-Diisothiocyano-2,2'-stilbendisulfonsäure selbst. Seine sulfonierten und isothiocyanierten Formen tragen zu seinen einzigartigen Eigenschaften bei.
Wissenschaftliche Forschungsanwendungen
DIDS hat vielfältige Anwendungen in der wissenschaftlichen Forschung:
- Ionenkanalstudien : Forscher verwenden DIDS, um Anionenkanäle zu untersuchen, wie den Chlorid-Bikarbonat-Austauscher.
- Zelluläre Transportmechanismen : DIDS moduliert Anionentransporter und beeinflusst die zelluläre Homöostase.
- Krebsforschung : DIDS hemmt RAD51, was homologe Paarungs- und Strangaustauschreaktionen beeinflusst .
5. Wirkmechanismus
DIDS übt seine Wirkungen aus durch:
- Blockierung von Anionenaustauschern : Es hemmt Chlorid-Bikarbonat-Austauscher reversibel und später irreversibel.
- Modulation von Ionenkanälen : DIDS verändert die Ionenkanalfunktion und beeinflusst zelluläre Signalwege.
Wirkmechanismus
DIDS exerts its effects by:
- Blocking Anion Exchangers : It inhibits chloride-bicarbonate exchangers reversibly and later irreversibly.
- Modulating Ion Channels : DIDS alters ion channel function, affecting cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
DIDS zeichnet sich durch seine duale Hemmung von ABCA1 und VDAC1 sowie seine RAD51-hemmende Aktivität aus. Zu den ähnlichen Verbindungen gehören Stilbenderivate und andere Anionenaustauschhemmer.
Eigenschaften
IUPAC Name |
5-isothiocyanato-2-[(E)-2-(4-isothiocyanato-2-sulfophenyl)ethenyl]benzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O6S4/c19-27(20,21)15-7-13(17-9-25)5-3-11(15)1-2-12-4-6-14(18-10-26)8-16(12)28(22,23)24/h1-8H,(H,19,20,21)(H,22,23,24)/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSCNMFDFYJUPEF-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=C=S)S(=O)(=O)O)C=CC2=C(C=C(C=C2)N=C=S)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1N=C=S)S(=O)(=O)O)/C=C/C2=C(C=C(C=C2)N=C=S)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O6S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152216-76-7, 53005-05-3 | |
| Record name | 4,4'-Diisothiocyanato-2,2'-stilbenedisulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152216767 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 53005-05-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,4'-DIISOTHIOCYANATO-2,2'-STILBENEDISULFONIC ACID, (E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q1O6DSW23R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















